1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane
Description
Properties
IUPAC Name |
azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-8-10-16(11-9-15)25(23,24)21-14-6-3-7-17(21)18(22)20-12-4-1-2-5-13-20/h8-11,17H,1-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVLUUASWVCSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine and azepane rings under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and azepane rings may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Sulfonamide vs. Sulfonylurea : The target compound’s sulfonamide group (R-SO₂-NR₂) differs from Chloropropamide’s sulfonylurea (R-SO₂-NH-CONH-R'), which is critical for antidiabetic activity via ATP-sensitive potassium channel modulation .
- Ring Systems : Piperidine (6-membered, one N) and azepane (7-membered, one N) in the target compound contrast with piperazine (6-membered, two N) in and . Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, often linked to CNS activity .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- Benzimidazole derivatives () exhibit higher melting points (82–83°C), suggesting strong crystalline packing due to planar aromatic cores .
Research Findings and Trends
Sulfonamide Bioactivity : Sulfonyl groups in –3 correlate with enzyme inhibition (e.g., AChE, LOX) or ion channel modulation, suggesting the target compound may share similar targets .
Ring Size and Flexibility : Azepane’s 7-membered ring may improve metabolic stability compared to piperidine or piperazine, as larger rings resist conformational changes during hepatic processing.
Lipophilicity vs. Solubility : The target compound’s higher logP compared to Chloropropamide could limit aqueous solubility but enhance membrane permeability, a trade-off critical for drug design .
Q & A
Q. Yield Optimization :
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Sulfonylation | Temperature | 0–5°C | Prevents hydrolysis of sulfonyl chloride |
| Coupling | Solvent | DMF or THF | Maximizes carbodiimide activation |
| Purification | Chromatography | Silica gel (EtOAc/hexane) | Removes unreacted azepane derivatives |
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer :
Contradictions often arise from:
- Variability in assay conditions (e.g., pH, temperature, or cell lines).
- Impurities in synthesized batches (e.g., residual solvents or stereoisomers).
Q. Resolution Strategies :
Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate environmental variables .
High-Resolution Purity Analysis : Use HPLC-MS to detect trace impurities (>99.5% purity required for pharmacological studies) .
Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for methodological heterogeneity .
Advanced Question: What computational approaches are recommended to predict the binding affinity of this compound with serotonin receptors?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Focus on the sulfonyl group’s electrostatic potential and azepane’s flexibility .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
Data Validation : Cross-validate predictions with in vitro radioligand displacement assays (e.g., using [³H]-LSD as a tracer) .
Advanced Question: How can AI-driven tools optimize the synthesis and characterization of this compound?
Q. Methodological Answer :
- Reaction Prediction : Platforms like IBM RXN for Chemistry propose alternative pathways, reducing trial-and-error .
- Process Optimization : Machine learning (e.g., Bayesian optimization) identifies ideal reaction conditions (e.g., solvent, catalyst) from historical data .
- Automated Analysis : AI-integrated HPLC systems detect impurities in real-time, adjusting purification parameters dynamically .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory for sulfonyl chloride intermediates) .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF) .
- Waste Disposal : Neutralize acidic/byproduct streams with 10% sodium bicarbonate before disposal .
Training : Mandatory safety exams (100% score required) covering emergency procedures for chemical spills .
Advanced Question: How can researchers design experiments to investigate the environmental stability of this compound?
Q. Methodological Answer :
Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and monitor degradation via LC-MS .
Hydrolysis Kinetics : Measure half-life in simulated environmental conditions (e.g., 25°C, 0.01 M PBS) using NMR to track structural changes .
Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (OECD Test Guidelines 202/201) .
Data Interpretation : Apply first-order kinetics models to predict environmental persistence and bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
